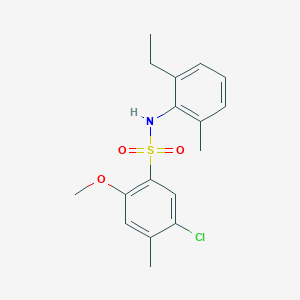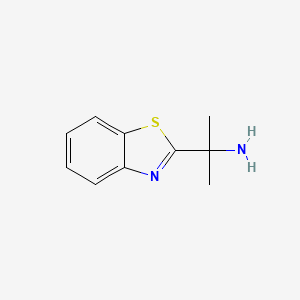![molecular formula C10H10N2O2 B2464666 4-カルボキシエチルピラゾロ[1,5-a]ピリジン CAS No. 573763-62-9](/img/structure/B2464666.png)
4-カルボキシエチルピラゾロ[1,5-a]ピリジン
概要
説明
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate involves several steps. N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The molecular structure of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate consists of a pyrazole ring fused with a pyridine ring . The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms, and the pyridine ring is a six-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving ethyl pyrazolo[1,5-a]pyridine-4-carboxylate are complex and involve multiple steps. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone and its derivatives in EtOH under reflux under the conditions of basic catalysis with piperidine or KOH gave a series of 1,3,6-trisubstituted pyrazolo [3,4- b ]pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl pyrazolo[1,5-a]pyridine-4-carboxylate include its molecular weight of 190.2 . It is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its InChI Code is 1S/C10H10N2O2/c1-2-14-10 (13)8-4-3-7-12-9 (8)5-6-11-12/h3-7H,2H2,1H3 .科学的研究の応用
合成方法
研究者らは、この化合物を得るために様々な合成経路を採用してきました。 特に、マイクロ波支援合成は、その効率性と選択性から注目を集めています . 特定の位置 (N1、C3、C4、C5、およびC6) に置換基を調整できるため、その特性を微調整できます。
生物医学的用途
4-カルボキシエチルピラゾロ[1,5-a]ピリジンは、有望な生物活性を示しており、いくつかの分野で関連しています。
a. 抗腫瘍特性: 研究では、抗腫瘍足場としての可能性が検討されています。 研究者らは、癌細胞に対する細胞毒性を改善した誘導体を合成しました . この化合物のプリン塩基 (アデニンとグアニン) に似た構造は、その生物活性に寄与しています。
b. 抗炎症活性: 4-カルボキシエチルピラゾロ[1,5-a]ピリジンの誘導体は、抗炎症効果を示しています。これらの化合物は、炎症経路を調節する可能性があり、創薬において有益です。
c. 抗酸化の可能性: この化合物は、その独特の構造により、抗酸化物質として作用し、フリーラジカルをスカベンジングし、細胞を酸化ストレスから保護する可能性があります。
d. 神経保護効果: 予備的な研究では、特定の誘導体が神経保護特性を示唆しています。それらは、ニューロンの生存を促進し、神経変性プロセスを軽減する可能性があります。
e. 代謝性疾患: 研究者らは、糖尿病や肥満などの代謝性疾患の管理における4-カルボキシエチルピラゾロ[1,5-a]ピリジンの誘導体の役割を調査しています。
f. 心血管用途: 血管拡張や血小板凝集阻害など、心血管の健康に対するこの化合物の影響は、さらなる調査が必要です。
g. その他の可能性: 上記の用途に加えて、進行中の研究では、酵素阻害、抗菌活性などにおけるその役割が調査されています。
要約すると、4-カルボキシエチルピラゾロ[1,5-a]ピリジンは、様々な科学分野で大きな可能性を秘めています。その多面的な特性は、継続的な調査の興味深い対象となっています。 🌟
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. DOI: 10.3390/molecules27072237 Microwave-assisted synthesis of pyrazolo[3,4-b]-pyridine derivatives. (2020). Chemistry of Heterocyclic Compounds, 56(12), 1501–1507. DOI: 10.1007/s10593-020-02830-1
Safety and Hazards
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
作用機序
Target of Action
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound with a complex mechanism of action. Related pyrazolo-pyrimidine compounds have been found to inhibit several important proteins, such as cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It is known that related pyrazolo-pyrimidine compounds interact with their targets by binding to the active sites of these proteins, thereby inhibiting their function .
Biochemical Pathways
Related pyrazolo-pyrimidine compounds have been found to affect various biochemical pathways, including those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Result of Action
Related pyrazolo-pyrimidine compounds have been found to have various effects, including inhibition of cell proliferation, reduction of viral replication, modulation of inflammatory responses, and reduction of oxidative stress .
生化学分析
Cellular Effects
Some pyrazolopyridine derivatives have been found to exhibit cytotoxic effects on certain cell lines .
Molecular Mechanism
Some pyrazolopyridines have been found to inhibit cell proliferation and phosphorylation of Akt/PKB, a downstream marker of PI3 kinase activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Pyrazolopyridines have been found to interact with various enzymes and cofactors .
特性
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOGGBMUMELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2464583.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2464586.png)
![({4-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine](/img/structure/B2464588.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(ethanesulfonyl)benzamide](/img/structure/B2464592.png)

![N-(4-(2-((2-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2464595.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2464597.png)

![N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2464602.png)
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/no-structure.png)

![4,4,4-trifluoro-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]butanamide](/img/structure/B2464606.png)
